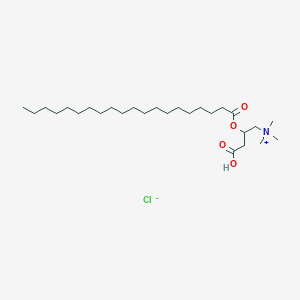

DL-Arachidoyl carnitine chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

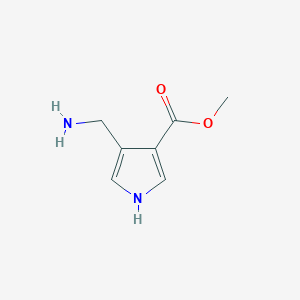

DL-Arachidoyl carnitine chloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds, such as DL-carnitine hydrochloride and its derivatives, which can provide insights into the properties and behavior of DL-Arachidoyl carnitine chloride. DL-carnitine hydrochloride is a derivative of carnitine, a quaternary ammonium compound involved in lipid metabolism, particularly in the transport of fatty acids across the mitochondrial membrane .

Synthesis Analysis

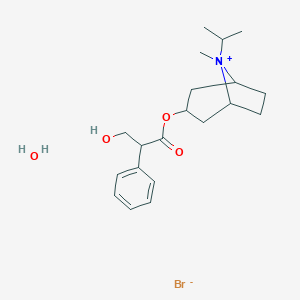

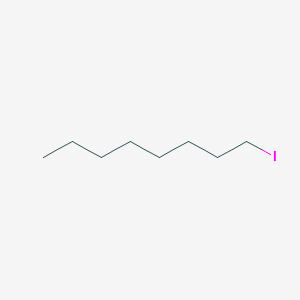

The synthesis of DL-aminocarnitine and acetyl-DL-aminocarnitine, which are structurally related to DL-Arachidoyl carnitine chloride, has been reported. These compounds are synthesized from carnitine and have been shown to interact with carnitine acyltransferases . Although the exact synthesis of DL-Arachidoyl carnitine chloride is not described, it likely involves the esterification of carnitine with arachidoyl chloride.

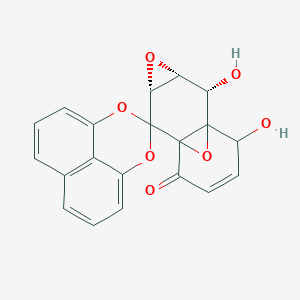

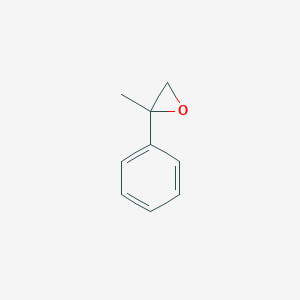

Molecular Structure Analysis

The molecular structure of DL-carnitine hydrochloride has been determined using X-ray diffraction, revealing a cationic form of the carnitine molecule with a trans-zigzag skeletal configuration . This information is relevant as it provides a basis for understanding the structural aspects of carnitine derivatives, including DL-Arachidoyl carnitine chloride.

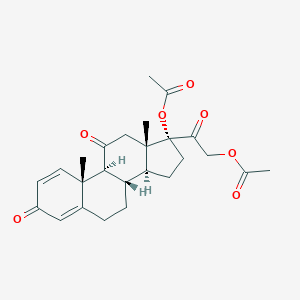

Chemical Reactions Analysis

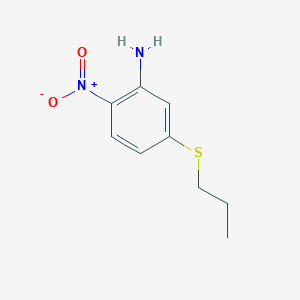

DL-Aminocarnitine and acetyl-DL-aminocarnitine have been shown to be potent inhibitors of carnitine acyltransferases, which are enzymes involved in the metabolism of fatty acids . These findings suggest that DL-Arachidoyl carnitine chloride may also interact with these enzymes, potentially inhibiting their activity and affecting lipid metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-Arachidoyl carnitine chloride are not directly reported in the provided papers. However, the properties of carnitine and its derivatives, such as solubility, melting point, and stability, can be inferred from the structural characteristics and the behavior of similar compounds like DL-carnitine hydrochloride . Carnitine's role in lipid metabolism and its ability to form esters with fatty acids suggest that DL-Arachidoyl carnitine chloride would be amphiphilic, with both hydrophilic and lipophilic properties.

Safety And Hazards

DL-Arachidoyl carnitine chloride may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

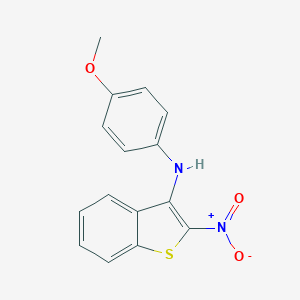

Relevant Papers One paper found that the presence of arachidonoyl-carnitine (C20:4) was significantly associated with increased glucose and was nominally associated with decreased plasma HDL-C and with less blood pressure lowering after adjustment . Another paper discussed the function, detection, and alteration of acylcarnitine metabolism in hepatocellular carcinoma .

Eigenschaften

IUPAC Name |

(3-carboxy-2-icosanoyloxypropyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4;/h25H,5-24H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOCROGCULHZKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647366 |

Source

|

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

CAS RN |

149116-07-4 |

Source

|

| Record name | 3-Carboxy-2-(icosanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)

![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)